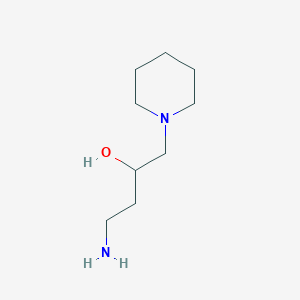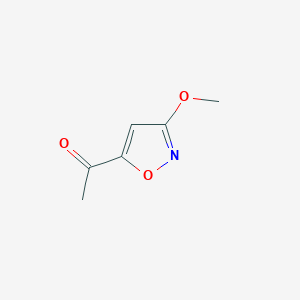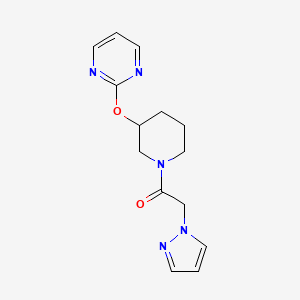
4-Amino-1-(piperidin-1-yl)butan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions. For instance, the one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans is achieved through the condensation of 4-piperidinones, 5-pyrazolones, and malononitrile. This reaction can be carried out both chemically and electrochemically, with the latter offering milder conditions and slightly higher yields . This suggests that the synthesis of 4-Amino-1-(piperidin-1-yl)butan-2-ol could potentially be optimized through similar multi-component reactions or electrochemical methods.
Molecular Structure Analysis
The molecular structure of compounds related to 4-Amino-1-(piperidin-1-yl)butan-2-ol is complex, with multiple functional groups influencing their reactivity and stereochemistry. For example, the stereochemistry of the cyclization process in the synthesis of 4-aminotetrahydropyridines depends on the nature of the N-substituent of the imine . This indicates that the molecular structure of 4-Amino-1-(piperidin-1-yl)butan-2-ol, with its piperidine ring and amino group, would also likely exhibit specific stereochemical properties that could affect its reactivity and potential applications.
Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives can be quite diverse. The synthesis of 4-aminotetrahydropyridines involves the imino Diels-Alder reaction, which is a cycloaddition reaction that forms a six-membered ring . This type of reaction is stereoselective and can lead to the formation of 4-piperidone derivatives upon hydrolysis. Therefore, it is plausible that 4-Amino-1-(piperidin-1-yl)butan-2-ol could also participate in similar cycloaddition reactions, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 4-Amino-1-(piperidin-1-yl)butan-2-ol are not directly discussed in the provided papers, we can infer that the presence of functional groups such as the amino and hydroxyl groups would impart certain characteristics. These groups are likely to influence the compound's solubility, boiling and melting points, and its ability to form hydrogen bonds. Additionally, the piperidine ring could contribute to the compound's stability and reactivity, potentially making it a versatile intermediate in organic synthesis.
Aplicaciones Científicas De Investigación
Polymer Science and Drug Delivery
Degradable Poly(β-amino esters) : Research by Lynn and Langer (2000) focused on the synthesis and characterization of poly(β-amino esters) through the addition of piperidine derivatives to 1,4-butanediol diacrylate. These polymers, which degrade into β-amino acids and 1,4-butanediol, showed potential as noncytotoxic materials for drug delivery systems, particularly due to their ability to form complexes with plasmid DNA, suggesting applications in gene therapy (Lynn & Langer, 2000).
pH-sensitive Polymers : Kim et al. (2005) developed pH-sensitive and biodegradable polymers by controlling the molecular weight during synthesis, employing a process that includes piperazine, a compound structurally related to 4-Amino-1-(piperidin-1-yl)butan-2-ol. These materials could be highly relevant for pH-responsive drug carriers, enhancing targeted drug delivery capabilities (Kim et al., 2005).
Molecular Sensors
Reversible Fluorescence Probes : Wang, Ni, and Shao (2016) synthesized a reversible fluorescent probe incorporating 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol, a structural analog of 4-Amino-1-(piperidin-1-yl)butan-2-ol, demonstrating its application in detecting the ClO^(-)/AA redox cycle within living cells. This research highlights the compound's potential in developing sensitive tools for cellular and molecular biology studies (Wang, Ni, & Shao, 2016).
Synthetic Chemistry
Synthesis of Chiral Compounds : Marin et al. (2004) utilized derivatives of piperidine in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine, highlighting the role of 4-Amino-1-(piperidin-1-yl)butan-2-ol related compounds in synthesizing complex chiral molecules. This work is significant for the development of novel pharmaceuticals and chiral catalysts (Marin et al., 2004).
Advanced Materials
Dendritic Melamines : Sacalis et al. (2019) reported the synthesis of novel dendritic G-2 melamines comprising piperidine motifs, demonstrating the utility of piperidine derivatives in constructing complex molecular architectures. These materials have potential applications in nanotechnology and materials science (Sacalis et al., 2019).
Safety And Hazards
- Toxicity : Evaluate the toxicity profile of 4-Amino-1-(piperidin-1-yl)butan-2-ol.
- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.
8.
Direcciones Futuras
- Drug Development : Explore potential therapeutic applications based on its pharmacological properties.
- Green Synthesis : Investigate environmentally friendly methods for its synthesis.
- Structure-Activity Relationship (SAR) : Correlate its structure with biological activity.
Propiedades
IUPAC Name |
4-amino-1-piperidin-1-ylbutan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-5-4-9(12)8-11-6-2-1-3-7-11/h9,12H,1-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOHTWQVTOIXNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CCN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-(piperidin-1-yl)butan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Dimethyl-8-[3-(methylethoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione](/img/structure/B2529283.png)

![N-[3-[3-(1,3-benzodioxol-5-yl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2529285.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexanamine](/img/structure/B2529287.png)
![1-[2-(4-Chlorophenoxy)ethyl]-4-{5-phenylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B2529288.png)



![3-(4-fluorophenyl)-7,9-dimethyl-1-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2529296.png)

![7-(4-(2-chloro-6-fluorobenzyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2529298.png)

